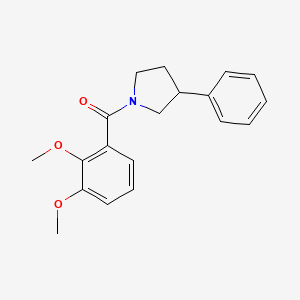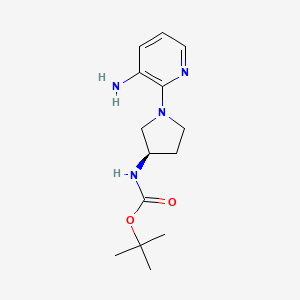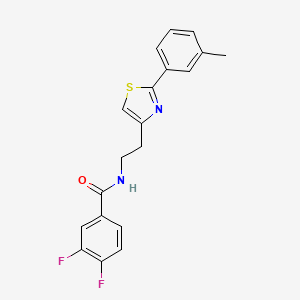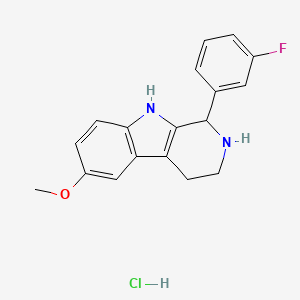
(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone is an organic compound with the molecular formula C19H21NO3 and a molecular weight of 311.381 g/mol
Preparation Methods
The synthesis of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with 3-phenylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Scientific Research Applications
(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone include:
(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanol: This compound differs by having a hydroxyl group instead of a ketone group.
(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)ethanone: This compound has an ethyl group instead of a methylene group.
(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)propanone: This compound has a propyl group instead of a methylene group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-9-16(18(17)23-2)19(21)20-12-11-15(13-20)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBINDQSHCMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B2977300.png)
![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)
![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2977310.png)
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride](/img/structure/B2977311.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2977315.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2977316.png)

![N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977320.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)
![2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2977323.png)
